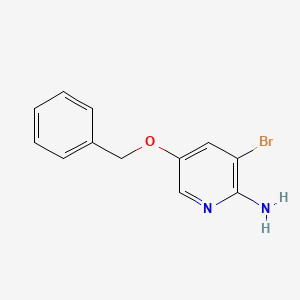
5-(Benzyloxy)-3-bromopyridin-2-amine
Vue d'ensemble
Description
“5-(Benzyloxy)-3-bromopyridin-2-amine” is likely a brominated derivative of pyridin-2-amine with a benzyloxy group at the 5-position . Pyridin-2-amine, also known as 2-aminopyridine, is a compound containing a pyridine ring, which is a six-membered aromatic heterocycle with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “5-(Benzyloxy)-3-bromopyridin-2-amine” are not available, similar compounds are often synthesized through condensation reactions . For instance, Schiff base ligands are obtained from the condensation reaction of aminophenol derivatives .Molecular Structure Analysis
The molecular structure of “5-(Benzyloxy)-3-bromopyridin-2-amine” would consist of a pyridine ring with an amine group at the 2-position, a bromine atom at the 3-position, and a benzyloxy group at the 5-position .Chemical Reactions Analysis
While specific reactions involving “5-(Benzyloxy)-3-bromopyridin-2-amine” are not available, benzyloxy and bromopyridin groups are known to participate in various chemical reactions. For instance, benzyloxy groups can undergo oxidation and reduction reactions , and bromopyridin groups can participate in Suzuki–Miyaura coupling reactions .Applications De Recherche Scientifique
Synthesis and Drug Discovery
One of the primary applications of "5-(Benzyloxy)-3-bromopyridin-2-amine" is in the field of synthetic chemistry, serving as an intermediate in the synthesis of complex molecules for drug discovery. For instance, the compound has been utilized in the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, a compound investigated for its potential in drug development due to its unique chemical structure that allows for further modification and exploration of pharmacological properties (Jie Li, Lingmei Lu, Wang-xing Shen, Jianqiang Shi, 2012). Additionally, its amination reactions catalyzed by palladium complexes have demonstrated high yields and chemoselectivity, suggesting its utility in selective synthesis processes (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Antimicrobial Applications
Research on substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds has revealed their antimicrobial potential. These compounds were synthesized from 5-bromo-2-aminopyridine and assessed for their antimicrobial activities, indicating the role of "5-(Benzyloxy)-3-bromopyridin-2-amine" derivatives in developing new antimicrobial agents (R. Senbagam, G. Vanangamudi, G. Thirunarayanan, 2016).
Material Science
The compound's derivatives have found applications in material science, particularly in the synthesis of water-soluble BODIPY derivatives for use as highly fluorescent probes in aqueous environments. This application underscores the versatility of "5-(Benzyloxy)-3-bromopyridin-2-amine" in facilitating the synthesis of compounds with significant potential in imaging and diagnostic applications (Lingling Li, Junyan Han, B. Nguyen, K. Burgess, 2008).
Chemical Interactions and Mechanisms
Further research has delved into the compound's role in elucidating chemical mechanisms, such as the examination of its intramolecular amination processes. This includes understanding the complex interactions and reactions that facilitate the synthesis of novel chemical entities, providing insights into the intricate nature of chemical synthesis and the potential for creating new molecules with desired properties (Kristof T. J. Loones, B. Maes, W. Herrebout, R. Dommisse, G. Lemiére, B. Veken, 2007).
Orientations Futures
While specific future directions for “5-(Benzyloxy)-3-bromopyridin-2-amine” are not available, research into similar compounds often involves the development of novel protease-cleavable linkers for selective drug delivery , and the design of multifunctional aldose reductase inhibitors capable of both selective ALR2 inhibition and antioxidant activity .
Propriétés
IUPAC Name |
3-bromo-5-phenylmethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETOEVKYTOUGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-3-bromopyridin-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)
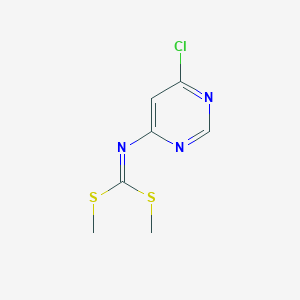
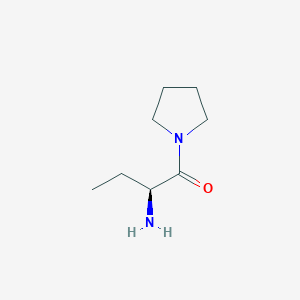
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)
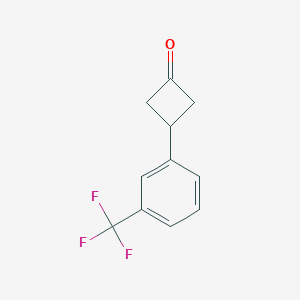
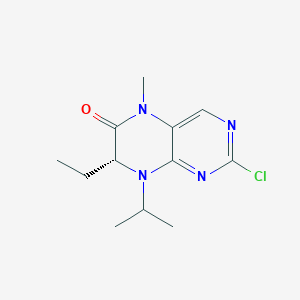
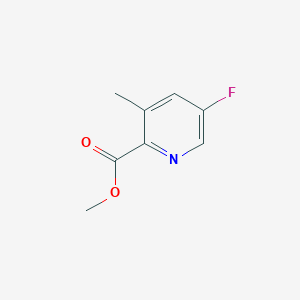

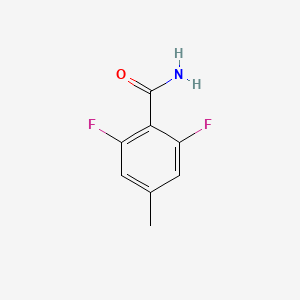

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)
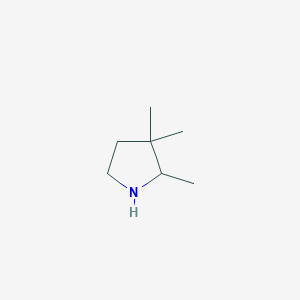

![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)